(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid
Overview
Description
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid typically involves the reaction of 4-methylphenol with 3-chloropropylmorpholine to form the intermediate 4-methyl-3-(3-morpholinopropoxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is used as a building block for the construction of more complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology
The compound’s ability to form reversible covalent bonds with diols makes it useful in the development of sensors and probes for detecting biological molecules such as sugars and nucleotides .
Medicine
In medicinal chemistry, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which can be used in the treatment of various diseases .
Industry
In the material science industry, boronic acids are used in the development of advanced materials, including polymers and nanomaterials, due to their unique binding properties .
Mechanism of Action
The mechanism of action of (4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid involves the formation of reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including sensing, drug delivery, and catalysis .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
(4-Methyl-3-(3-morpholinopropoxy)phenyl)boronic acid is unique due to the presence of the morpholinopropoxy group, which imparts additional functionality and potential for interactions compared to simpler boronic acids like phenylboronic acid . This makes it particularly valuable in applications requiring specific binding interactions and stability under various conditions.
Properties
IUPAC Name |
[4-methyl-3-(3-morpholin-4-ylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-12-3-4-13(15(17)18)11-14(12)20-8-2-5-16-6-9-19-10-7-16/h3-4,11,17-18H,2,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSNOZWYFXKBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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